

Revolutionizing Antiviral Research: Utilizing MM3122 in Mouse Models of Viral Infection

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Compound of Interest

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St. Louis, MO – November 20, 2025 – As the global research community continues to seek novel therapeutic strategies against viral pathogens, the host-directed serine protease inhibitor **MM3122** emerges as a promising broad-spectrum antiviral agent. Developed by scientists at Washington University School of Medicine in St. Louis, **MM3122** targets key human proteins that many viruses exploit for cellular entry, offering a new avenue for preventing and treating viral infections.^[1] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of **MM3122** in mouse models of viral infection, with a focus on coronaviruses and influenza.

Introduction to MM3122: A Host-Directed Antiviral Strategy

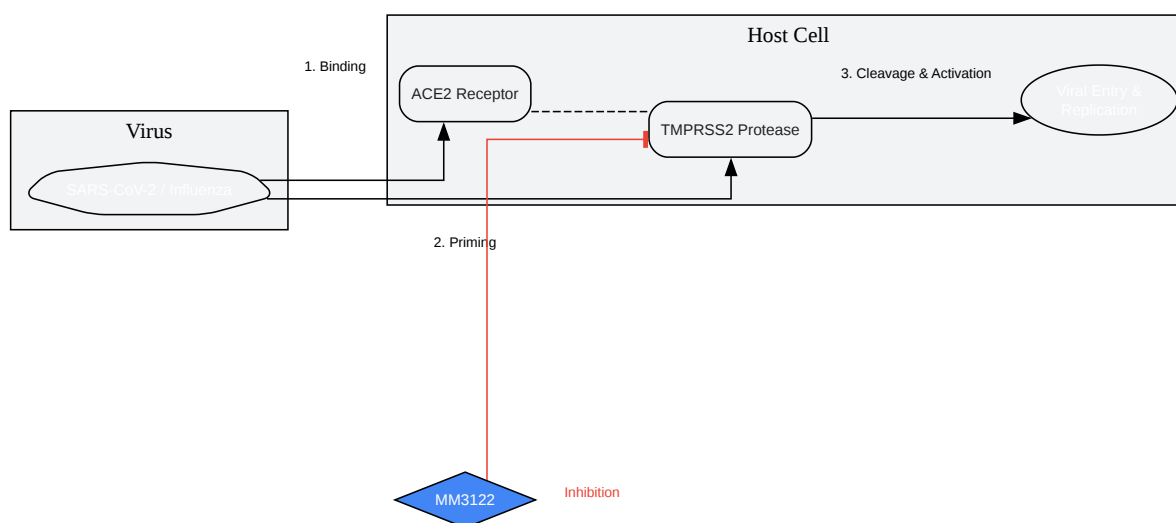
MM3122 is a potent, small-molecule inhibitor of several host cell serine proteases, primarily Transmembrane Protease Serine 2 (TMPRSS2), matriptase, and hepsin.^{[2][3]} These proteases are crucial for the activation of viral surface proteins, a necessary step for viral entry into host cells.^{[3][4]} By blocking these human proteins, **MM3122** effectively prevents the virus from invading cells and initiating infection.^{[1][5]} This host-directed mechanism of action presents a significant advantage over traditional antivirals that target viral components, as it is less susceptible to the development of viral resistance.^[6]

MM3122 has demonstrated significant efficacy in preclinical studies, particularly against SARS-CoV-2, the virus responsible for COVID-19.[2][6] Furthermore, its mechanism of action suggests broad-spectrum potential against other coronaviruses such as MERS-CoV and various strains of influenza virus, all of which rely on similar host proteases for cell entry.[7][8]

Mechanism of Action: Inhibiting Viral Entry

Many respiratory viruses, including SARS-CoV-2, MERS-CoV, and influenza viruses, possess surface glycoproteins (Spike protein in coronaviruses and Hemagglutinin in influenza) that require proteolytic cleavage by host proteases to become active.[3][4] TMPRSS2, highly expressed in the respiratory tract, is a key protease in this process.[2][9] Upon binding of the virus to its cellular receptor (e.g., ACE2 for SARS-CoV-2), TMPRSS2 cleaves the viral glycoprotein, triggering a conformational change that facilitates the fusion of the viral and cellular membranes, allowing the viral genetic material to enter the host cell.[1][5]

MM3122 acts as a powerful inhibitor of TMPRSS2, thereby preventing this critical cleavage event and blocking viral entry.[1]



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Mechanism of **MM3122** action in preventing viral entry.

Applications in Mouse Models of Viral Infections

MM3122 has been successfully evaluated in a mouse model of COVID-19, demonstrating significant protective effects.[2][6] Based on its mechanism of action and the known role of TMPRSS2 in other viral infections, its application can be extended to mouse models of influenza and MERS-CoV.

SARS-CoV-2 Infection Model

In studies using mice infected with a mouse-adapted strain of SARS-CoV-2 (MA10), **MM3122** has been shown to ameliorate disease severity.[2] Both prophylactic (administered before infection) and therapeutic (administered after infection) regimens have proven effective in reducing weight loss, lung congestion, and inflammation.[2][6] Prophylactic treatment also significantly reduces viral titers in the lungs.[2][6]

Parameter	Vehicle Control (SARS-CoV-2)	MM3122 (50 mg/kg, Prophylactic)	MM3122 (100 mg/kg, Prophylactic)	MM3122 (50 mg/kg, Therapeutic)	MM3122 (100 mg/kg, Therapeutic)
Weight Loss	Significant	No significant loss	No significant loss	Reduced	Reduced
Lung Congestion Score	1 - 3	0	0	0.5	0.5
Lung Viral Titer (Fold Reduction)	-	5,000 - 10,000	5,000 - 10,000	No significant reduction	No significant reduction
Inflammatory Cytokines	Elevated	Reduced	Reduced	Reduced	Reduced

Data summarized from a study by Martinez et al. (2024).[2]

Influenza Virus Infection Model (Proposed)

While direct in vivo studies of **MM3122** in influenza-infected mice are not yet published, the critical role of TMPRSS2 in the activation of influenza A virus hemagglutinin is well-established. [10] Studies with other TMPRSS2 inhibitors, such as camostat and nafamostat, have demonstrated efficacy in mouse models of influenza, reducing viral replication.[2][4][11] Therefore, **MM3122** is a strong candidate for evaluation in influenza mouse models.

Parameter	Vehicle Control (Influenza)	Camostat (Intraperitoneal)	Nafamostat (30 mg/kg/day, Intraperitoneal)
Virus Secretion Rate (Day 5)	90%	45%	-
Lung Viral Titer	-	Reduced	Reduced
Inflammatory Cytokines	-	-	Reduced

Data from studies on camostat and nafamostat in influenza mouse models.[2][4][11]

MERS-CoV Infection Model (Proposed)

Similar to influenza, the in vivo efficacy of **MM3122** against MERS-CoV has not been reported. However, **MM3122** potently blocks MERS-CoV entry in cell culture, and studies with TMPRSS2 knockout mice show reduced lung pathology following MERS-CoV infection, strongly suggesting a protective role for TMPRSS2 inhibitors.[7][12] Other TMPRSS2 inhibitors like camostat and nafamostat have also shown potent in vitro activity against MERS-CoV.[1]

Experimental Protocols

The following are detailed protocols for the use of **MM3122** in mouse models of viral infection, based on established methodologies.

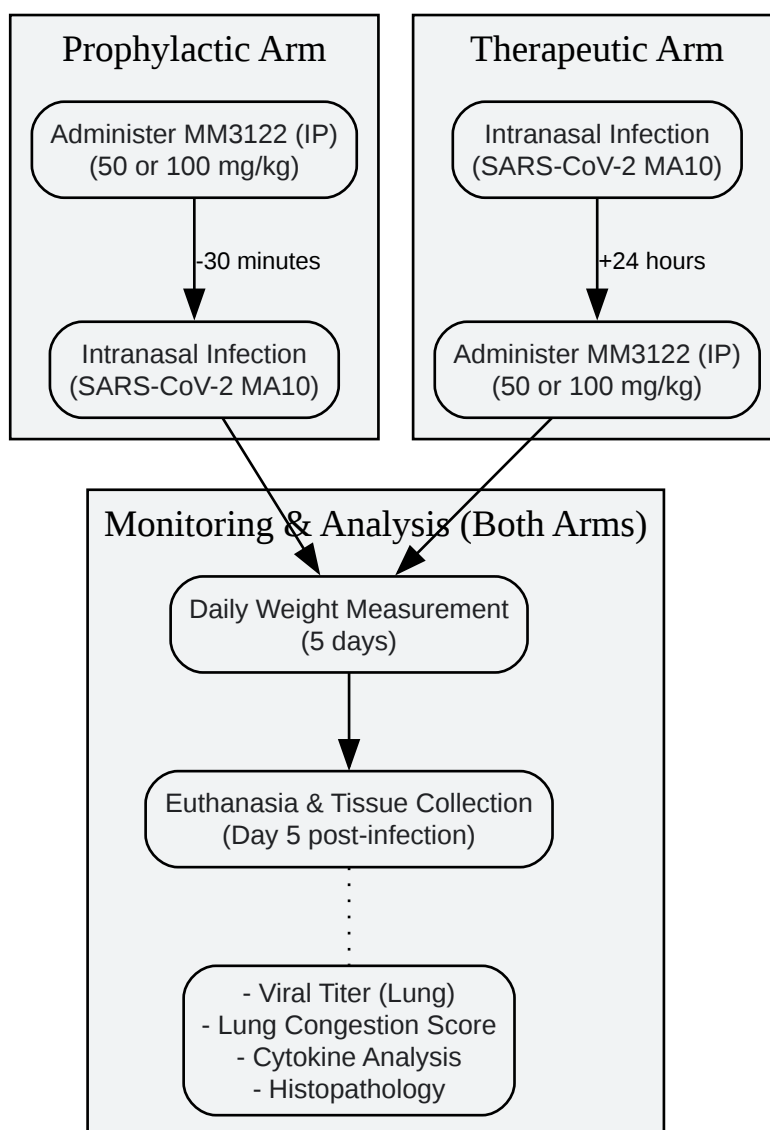
Protocol 1: Prophylactic and Therapeutic Treatment of SARS-CoV-2 Infection in Mice

This protocol is adapted from studies evaluating **MM3122** in a mouse model of COVID-19.[\[2\]](#)

Materials:

- **MM3122**
- Vehicle (e.g., saline)
- Mouse-adapted SARS-CoV-2 strain (e.g., MA10)
- 11- to 12-month-old female mice (or other appropriate strain)
- Intranasal and intraperitoneal injection equipment
- Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment (PPE)

Experimental Workflow:



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Workflow for in vivo evaluation of **MM3122**.

Procedure:

- **Animal Acclimatization:** Acclimatize mice to the BSL-3 facility for at least 72 hours prior to the experiment.
- **Drug Preparation:** Prepare **MM3122** in the appropriate vehicle at the desired concentrations (e.g., 50 mg/kg and 100 mg/kg).

- Grouping: Divide mice into experimental groups (e.g., mock-infected, vehicle-treated, prophylactic **MM3122**, therapeutic **MM3122**).
- Prophylactic Treatment: For the prophylactic group, administer **MM3122** via intraperitoneal (IP) injection 30 minutes prior to infection.[\[2\]](#)
- Infection: Anesthetize mice and intranasally inoculate with 1,000 PFU of the mouse-adapted SARS-CoV-2 strain.[\[2\]](#)
- Therapeutic Treatment: For the therapeutic group, administer **MM3122** via IP injection 24 hours after infection.[\[2\]](#)
- Monitoring: Monitor mice daily for weight loss and clinical signs of disease for 5 days.[\[2\]](#)
- Endpoint Analysis: On day 5 post-infection, euthanize the mice and collect lung tissue for analysis of:
 - Viral Titer: Determine infectious virus titer in lung homogenates via plaque assay.
 - Lung Congestion Score: Visually score the gross pathology of the lungs.
 - Cytokine and Chemokine Analysis: Measure levels of pro-inflammatory cytokines in lung homogenates using a multiplex assay.[\[2\]](#)
 - Histopathology: Fix lung tissue in formalin for histological analysis.

Protocol 2: Evaluation of MM3122 in an Influenza Virus Infection Mouse Model (Proposed)

This proposed protocol is based on established methods for testing TMPRSS2 inhibitors against influenza in mice.[\[2\]](#)[\[4\]](#)[\[11\]](#)

Materials:

- **MM3122**
- Vehicle (e.g., saline)

- Influenza A virus strain (e.g., A/Hyogo/YS/2011 (H1N1)pdm09)
- Appropriate mouse strain (e.g., BALB/c)
- Intranasal and intraperitoneal injection equipment
- Appropriate biosafety level facilities and PPE

Procedure:

- Animal Acclimatization and Grouping: As described in Protocol 1.
- Drug Preparation: Prepare **MM3122** in the appropriate vehicle. A starting dose of 30-50 mg/kg/day administered intraperitoneally can be considered based on studies with other TMPRSS2 inhibitors and **MM3122**'s known pharmacokinetics.[\[11\]](#)
- Treatment and Infection:
 - Prophylactic: Administer **MM3122** (IP) daily, starting one day before intranasal infection with influenza virus.
 - Therapeutic: Begin daily IP administration of **MM3122** 24 hours after infection.
- Monitoring: Monitor mice daily for weight loss, clinical signs, and mortality for up to 14 days.
- Endpoint Analysis: At selected time points (e.g., days 3, 5, and 7 post-infection), a subset of mice from each group can be euthanized for:
 - Viral Titer: Determine viral load in bronchoalveolar lavage fluid or lung homogenates.
 - Cytokine Analysis: Measure inflammatory cytokine levels in lung tissue.
 - Histopathology: Assess lung inflammation and damage.

Safety and Pharmacokinetics of MM3122

MM3122 has demonstrated an excellent safety profile in mice. Daily intraperitoneal administration of doses up to 100 mg/kg for 7 days resulted in no adverse effects, weight loss,

or changes to harvested organs.[13] The compound also exhibits favorable pharmacokinetics, with a half-life of 8.6 hours in plasma and 7.5 hours in lung tissue, making it suitable for in vivo studies.[6]

Conclusion and Future Directions

MM3122 represents a promising lead candidate for a broad-spectrum antiviral drug. Its host-directed mechanism of action, potent inhibition of key serine proteases, and favorable safety and pharmacokinetic profiles make it an invaluable tool for viral infection research. The detailed protocols provided herein will enable researchers to effectively utilize **MM3122** in mouse models to further elucidate its therapeutic potential against a range of viral pathogens.

Future research should focus on direct in vivo evaluation of **MM3122** in influenza and MERS-CoV mouse models to confirm its efficacy. Additionally, the development of alternative formulations, such as for inhalation or nebulization, could enhance its delivery to the primary site of respiratory viral infections and potentially increase its therapeutic efficacy.[2]

By providing a robust framework for the in vivo application of **MM3122**, we aim to accelerate the development of this and other novel host-directed antivirals, ultimately strengthening our preparedness for future viral threats.

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